molecular formula C17H22Cl2N2O B8088653 1-(3-Phenoxybenzyl)piperazine (2HCl)

1-(3-Phenoxybenzyl)piperazine (2HCl)

Cat. No.: B8088653
M. Wt: 341.3 g/mol
InChI Key: CUKPNARXXUKNMY-UHFFFAOYSA-N
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Description

1-(3-Phenoxybenzyl)piperazine (2HCl) is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a phenoxybenzyl group attached to the piperazine ring. It has a molecular formula of C17H20N2O and a molecular weight of 268.35 g/mol . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenoxybenzyl)piperazine typically involves the reaction of piperazine with 3-phenoxybenzyl chloride under basic conditions. The reaction is usually carried out in a suitable solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of 1-(3-Phenoxybenzyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control of reaction parameters and can significantly reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

1-(3-Phenoxybenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 1-(3-Phenoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors in the central nervous system, potentially affecting neurotransmission and exhibiting psychoactive effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive effects and use in research on serotonin receptors.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often studied for its stimulant and psychoactive properties.

    Benzylpiperazine (BZP): A stimulant compound with effects similar to amphetamines.

Uniqueness

1-(3-Phenoxybenzyl)piperazine is unique due to the presence of the phenoxybenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[(3-phenoxyphenyl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.2ClH/c1-2-6-16(7-3-1)20-17-8-4-5-15(13-17)14-19-11-9-18-10-12-19;;/h1-8,13,18H,9-12,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKPNARXXUKNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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